(S)-Promethazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

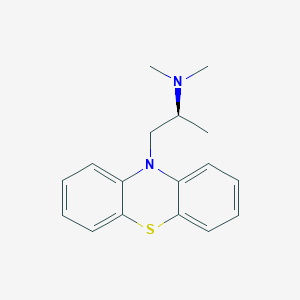

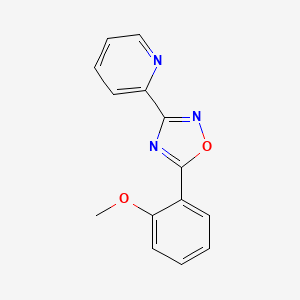

(S)-Promethazine: is a member of the phenothiazine family of medications. It serves as an antihistamine, sedative, and antiemetic. Its primary uses include treating allergies, insomnia, and nausea. Additionally, it may alleviate symptoms associated with the common cold .

Preparation Methods

Synthetic Routes::

(S)-Promethazine: can be synthesized through various routes. One common method involves the reaction of N,N-dimethylpropan-2-amine with 10H-phenothiazin-10-yl (the phenothiazine core). The resulting compound is then resolved into its enantiomers to obtain the (S)-form .

Industrial Production:: The industrial production of promethazine typically involves large-scale synthesis using optimized conditions. specific details regarding industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

(S)-Promethazine: undergoes several types of reactions:

Oxidation: It can be oxidized under certain conditions.

Reduction: Reduction reactions may modify its structure.

Substitution: Substituents can be introduced or replaced. Common reagents include oxidizing agents (e.g., ), reducing agents (e.g., ), and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry::

Chiral Synthesis: Researchers use as a chiral auxiliary in asymmetric synthesis.

Complex Formation: It forms complexes with metal ions, aiding in coordination chemistry studies.

Antiemetic: Used to prevent nausea and vomiting during anesthesia or chemotherapy.

Sedation: Administered to calm agitated or anxious patients.

Allergic Reactions: It blocks histamine receptors, reducing allergic symptoms.

Pharmaceuticals: An ingredient in various medications.

Cosmetics: Used in topical formulations.

Mechanism of Action

(S)-Promethazine: acts as a histamine H1 antagonist, blocking histamine receptors. It induces sedation, reduces pain, and treats allergic reactions. Its effects last approximately 4-6 hours, with potential CNS and respiratory depression. It also has anticholinergic properties .

Comparison with Similar Compounds

(S)-Promethazine: shares similarities with other phenothiazines, such as chlorpromazine and thioridazine . its unique features lie in its specific stereochemistry and distinct pharmacological effects .

Properties

CAS No. |

92998-17-9 |

|---|---|

Molecular Formula |

C17H20N2S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(2S)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m0/s1 |

InChI Key |

PWWVAXIEGOYWEE-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)

![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)